2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
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Overview
Description
2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide is a useful research compound. Its molecular formula is C18H13ClN4OS and its molecular weight is 368.84. The purity is usually 95%.
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Scientific Research Applications
Structural and Biological Characteristics
- Compounds structurally similar to 2-chloro-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide, specifically nicotinamides and 1,3,4-thiadiazoles, exhibit a range of biological activities including antimicrobial, antioxidant, and anti-inflammatory properties. These biological effects are attributed to the structural elements of the compounds, and understanding the chemical connectivity is crucial for assessing their biological activity (Burnett et al., 2015).
Antimicrobial and Antiproliferative Effects
- Some derivatives of the compound, such as those incorporating the nicotinamide and benzothiazole functional groups, have demonstrated significant antimicrobial and antiproliferative activities. These activities were observed against various bacterial and fungal species, as well as human cancer cell lines. For example, specific derivatives showed improved antiproliferative activity compared to standard drugs and induced apoptosis in certain cancer cell lines (Patel & Shaikh, 2010; Zhang et al., 2018).
Antifungal and Antitubercular Activities
- The compounds have shown potential in antifungal and antitubercular applications. Certain derivatives were found to exhibit potent in vitro antifungal activity against strains like Candida albicans. Moreover, specific compounds demonstrated significant inhibitory activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Ni et al., 2017; Ulusoy, 2002).
Synthesis and Chemical Characterization
- The synthesis processes of similar compounds involve reactions between nicotinamide derivatives and other chemical agents. These processes are crucial for producing compounds with desired biological activities. For instance, microwave-assisted synthesis methods have been used for efficient production. The structural characterization, including X-ray crystallography and NMR spectroscopy, is vital for confirming the chemical structure and understanding the properties of these compounds (Kamila et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[2,1-b]thiazoles, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that compounds with similar structures can undergo oxidative metabolism to yield glutathione conjugates, which is consistent with their bioactivation to reactive species . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that compounds with similar structures can undergo oxidative metabolism to yield glutathione conjugates . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
Compounds with similar structures have been found to have diverse biological activities , suggesting that this compound may have a wide range of molecular and cellular effects.
Properties
IUPAC Name |
2-chloro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS/c1-11-10-25-18-22-15(9-23(11)18)12-4-6-13(7-5-12)21-17(24)14-3-2-8-20-16(14)19/h2-10H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMYGPMMLANAFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=C(N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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